N-[4-(Hexyloxy)benzyl]-1-ethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(4-hexoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-3-5-6-7-12-17-15-10-8-14(9-11-15)13-16-4-2/h8-11,16H,3-7,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILQGOMYWXKYFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization in Organic Synthesis and Functional Molecules
The synthesis of N-benzylamines is a well-established area of organic chemistry, often involving the reductive amination of a benzaldehyde (B42025) derivative with an appropriate amine. nih.govncert.nic.in In the case of N-[4-(Hexyloxy)benzyl]-1-ethanamine, a likely synthetic route involves the reaction of 4-(hexyloxy)benzaldehyde (B1346792) with ethanamine, followed by reduction of the resulting imine. This method offers a straightforward approach to constructing the target molecule.
The general process of reductive amination is a cornerstone of amine synthesis due to its efficiency and the wide availability of starting materials. The reaction typically proceeds in two steps: the formation of an imine from the aldehyde and amine, followed by its reduction to the corresponding amine. Various reducing agents can be employed for the second step, with catalysts such as palladium on carbon (Pd/C) being commonly used for hydrogenation.
The synthesis of related 4-(benzyloxy)benzylamines has been reported, starting from 4-cyanophenol. nih.gov This involves an initial etherification followed by the reduction of the nitrile group to an amine. This alternative pathway highlights the modularity of synthetic approaches to this class of compounds.
Structural Features and Chemical Significance of the Hexyloxybenzyl Ethanamine Scaffold
The N-[4-(Hexyloxy)benzyl]-1-ethanamine molecule possesses distinct structural features that are of significant interest in chemical research. The hexyloxy group, a six-carbon alkyl chain attached via an ether linkage, imparts a significant degree of lipophilicity to the molecule. This property can be crucial for influencing a molecule's solubility and its ability to interact with biological membranes.
The benzylamine (B48309) core is a common motif in a vast array of biologically active compounds. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor and a center of basicity, which are key interactions in many biological systems. ncert.nic.in The presence of the ethyl group on the nitrogen atom further modulates the steric and electronic properties of the amine.
The combination of the lipophilic hexyloxy tail and the polar benzylamine head gives the molecule amphiphilic characteristics. Such properties are often sought after in the design of surfactants and molecules intended to interact with biological targets. researchgate.net
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1040686-08-5 nih.gov |
| Molecular Formula | C15H25NO nih.gov |
| Molecular Weight | 235.37 g/mol nih.gov |
Computational Chemistry and Theoretical Investigations of N 4 Hexyloxy Benzyl 1 Ethanamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. d-nb.info DFT methods are used to determine optimized geometries, vibrational frequencies, and various electronic properties by approximating the complex many-electron problem. multidisciplinaryjournals.com Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve reliable results. d-nb.infonih.gov
Geometric Optimization and Conformational Analysis
Geometric optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. pjps.pk For a flexible molecule like N-[4-(Hexyloxy)benzyl]-1-ethanamine, which contains a rotatable hexyloxy chain and an ethanamine group, multiple low-energy conformations may exist.
Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers. pjps.pkchemrxiv.org This is achieved by rotating the single bonds in the molecule and calculating the energy of each resulting structure. The most stable conformer is the one with the global minimum energy. The analysis reveals crucial information about the molecule's preferred shape, which influences its physical properties and interactions with other molecules. The stability of the optimized molecular systems is confirmed by the absence of imaginary frequencies in the vibrational analysis. d-nb.info
Table 1: Illustrative Optimized Geometric Parameters of this compound (Note: The following data is illustrative of typical results from a DFT calculation and is not derived from a specific study on this molecule.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-O (ether) | 1.37 Å |
| C-N | 1.46 Å | |
| C=C (aromatic) | 1.39 Å | |
| Bond Angle | C-O-C | 118.0° |
| C-C-N | 112.5° |
Prediction of Vibrational Frequencies and Spectroscopic Signatures
Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be predicted. researchgate.net These theoretical frequencies are often scaled to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.net
The analysis helps in assigning specific absorption bands in the experimental spectrum to particular molecular motions, such as C-H stretching, N-H bending, or C-O stretching. For instance, N-H stretching vibrations are typically observed in the 3300–3500 cm⁻¹ range, while aromatic C-H stretches appear around 3000–3100 cm⁻¹. nih.gov
Theoretical NMR Chemical Shift and UV-Vis Spectral Prediction
Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. Theoretical NMR predictions are valuable for assigning peaks in experimental ¹H and ¹³C NMR spectra, aiding in structure elucidation.
Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption wavelengths (λmax). This analysis provides insight into the electronic structure and the nature of the orbitals involved in the transitions, such as π-to-π* transitions within the benzene (B151609) ring. nih.gov
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical reactivity and intermolecular interactions. Key aspects include the distribution of electrons and the energies of the frontier molecular orbitals.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov The distribution of these orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Properties of this compound (Note: The following data is illustrative of typical results from a DFT calculation and is not derived from a specific study on this molecule.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.25 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netnih.gov The MEP surface is colored based on the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green areas represent neutral potential.
For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them potential sites for hydrogen bonding and electrophilic attack. The hydrogen atoms of the amine group would exhibit positive potential, indicating their electrophilic character. researchgate.netwalisongo.ac.id MEP maps are valuable for predicting how a molecule will interact with other molecules and biological receptors. nih.govchemrxiv.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between bonds. researchgate.net This analysis interprets the electronic wavefunction in terms of a set of localized Lewis-type orbitals (bonds or lone pairs) and non-Lewis-type orbitals (antibonding or Rydberg). materialsciencejournal.org The delocalization of electron density between these orbitals corresponds to stabilizing donor-acceptor interactions.
An NBO analysis of this compound would provide valuable insights into:
Bonding characteristics: NBO analysis can determine the hybridization of atoms and the nature of chemical bonds (e.g., sigma, pi bonds), offering a detailed picture of the molecule's electronic structure.
Intramolecular charge transfer (ICT): The transfer of electron density from donor to acceptor orbitals within the molecule can be identified and quantified, which is crucial for understanding its electronic properties. materialsciencejournal.org
Without specific research on this compound, it is not possible to provide a data table of its NBO analysis.
Atomic Charge Distribution Calculations
The distribution of electron density within a molecule is fundamental to its chemical behavior. Atomic charge distribution calculations provide the net charge on each atom, which is essential for understanding electrostatic interactions, chemical reactivity, and non-linear optical properties. nih.gov
Different methods can be used to calculate atomic charges, with NBO and Mulliken population analyses being common approaches. q-chem.com A comparison of charges calculated by different methods can provide a more robust understanding of the electronic distribution.
For this compound, a table of atomic charges would list the calculated charge for each atom in the molecule. This information would be critical for:
Identifying electrophilic and nucleophilic sites, thus predicting its reactivity in chemical reactions.
Understanding intermolecular interactions, such as hydrogen bonding.
Developing force fields for molecular dynamics simulations.
As no such calculations have been published, a data table of atomic charges for this specific compound cannot be generated.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motions and conformational changes over time.
For this compound, MD simulations could be used to investigate:
Conformational landscape: The molecule's flexibility and the relative stability of different conformers.
Solvation effects: How the molecule interacts with different solvents.
Interactions with other molecules: How it might bind to a biological target or self-assemble.
The results of MD simulations are often complex and are typically analyzed to extract key dynamic properties. However, no MD simulation studies have been reported for this compound.
Development of Quantitative Structure-Property Relationship (QSPR) Models
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its physical, chemical, or biological properties. These models are developed by finding statistically significant correlations between calculated molecular descriptors and experimentally measured properties.
The development of a QSPR model for a series of compounds including this compound would require:
A dataset of related molecules with known properties.
The calculation of a wide range of molecular descriptors (e.g., topological, electronic, steric).
The use of statistical methods to build and validate the model.
Such a model could then be used to predict the properties of new, untested compounds. There are currently no published QSPR models that specifically include this compound.
Reactivity and Mechanistic Studies of N 4 Hexyloxy Benzyl 1 Ethanamine
Nucleophilic Reactivity of the Ethanamine Moiety
The ethanamine portion of N-[4-(Hexyloxy)benzyl]-1-ethanamine contains a secondary amine, which is a key center of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, leading to the formation of new chemical bonds. The reactivity of this amine is influenced by both steric and electronic factors.
The nitrogen atom in this compound is bonded to both a benzyl (B1604629) group and an ethyl group. Secondary amines are generally more nucleophilic than primary amines due to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom. masterorganicchemistry.comstudysmarter.co.uk However, the steric bulk of the benzyl and ethyl groups can also influence its reactivity, potentially hindering its approach to sterically crowded electrophiles. masterorganicchemistry.com
Common nucleophilic reactions involving the ethanamine moiety include alkylation and acylation.
Alkylation: The secondary amine can react with alkyl halides or other alkylating agents to form tertiary amines. For instance, reaction with an alkyl halide (R-X) would proceed via a nucleophilic substitution mechanism to yield an N-alkyl-N-[4-(hexyloxy)benzyl]-1-ethanamine. The general trend for amine nucleophilicity is secondary amines > primary amines > ammonia, suggesting that this compound would be a potent nucleophile in such reactions. masterorganicchemistry.com
Acylation: Reaction with acyl chlorides or anhydrides results in the formation of amides. This reaction is typically rapid and proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).
| Reaction Type | Reactant | Product | General Conditions |
| Alkylation | Methyl Iodide (CH₃I) | N-Methyl-N-[4-(hexyloxy)benzyl]-1-ethanamine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |
| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-N-[4-(hexyloxy)benzyl]-1-ethanamine | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) |
Electrophilic Reactions on the Benzyl Aromatic Ring
The benzyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The hexyloxy group (-O-C₆H₁₃) attached to the para position of the benzene (B151609) ring is a strong activating group and an ortho-, para-director. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles. masterorganicchemistry.comyoutube.com
Since the para position is already occupied by the benzyl-ethanamine substituent, electrophilic attack will be directed to the ortho positions (relative to the hexyloxy group).
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, ortho to the hexyloxy group.
Halogenation: Treatment with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom with a halogen atom, again at the ortho position.
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring, respectively. The presence of the strongly activating hexyloxy group facilitates these reactions.
| Reaction | Electrophile | Predicted Major Product(s) |
| Nitration | NO₂⁺ | N-[2-Nitro-4-(hexyloxy)benzyl]-1-ethanamine |
| Bromination | Br⁺ | N-[2-Bromo-4-(hexyloxy)benzyl]-1-ethanamine |
| Friedel-Crafts Acylation | CH₃CO⁺ | N-[2-Acetyl-4-(hexyloxy)benzyl]-1-ethanamine |
The general mechanism for these reactions involves the initial attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.comyoutube.com The subsequent loss of a proton from the site of attack restores the aromaticity of the ring. masterorganicchemistry.comyoutube.com
Thermal and Photochemical Stability Investigations
The stability of this compound under thermal and photochemical stress is a critical aspect of its chemical profile.
Thermal Stability: The thermal degradation of long-chain N-alkylbenzylamines can occur through various pathways. The C-N bonds are typically the most susceptible to cleavage at elevated temperatures. The onset of decomposition for related compounds, such as alkyl quaternary ammonium (B1175870) salts, has been observed at temperatures around 155-180°C. researchgate.net For this compound, thermal decomposition could potentially involve cleavage of the benzyl-nitrogen bond or the ethyl-nitrogen bond. The presence of the long hexyloxy chain might also influence the degradation pathway, possibly through reactions involving the alkyl chain at higher temperatures.
Photochemical Stability: Aromatic amines can undergo photochemical reactions upon exposure to ultraviolet (UV) radiation. The benzene ring with its alkoxy substituent can absorb UV light, leading to excited electronic states. These excited states may undergo various decay pathways, including bond cleavage or reaction with other molecules. The degradation of n-alkylbenzenes in the presence of light and oxygen can proceed via photo-oxidation. nih.gov For this compound, potential photochemical reactions could include photo-oxidation of the benzyl group or cleavage of the C-N bonds. The specific wavelengths of light that the molecule absorbs and its quantum yield for degradation would be important parameters to determine its photochemical lability.
Reaction Mechanism Elucidation and Kinetic Studies
Understanding the mechanisms and kinetics of reactions involving this compound provides deeper insight into its reactivity.
Mechanistic Elucidation: For nucleophilic reactions at the ethanamine moiety, mechanistic studies would likely confirm the expected SN2 or nucleophilic addition-elimination pathways. For electrophilic aromatic substitution, studies would focus on the role of the hexyloxy group in directing the incoming electrophile and stabilizing the carbocation intermediate. Isotopic labeling studies could be employed to trace the path of atoms during the reaction and confirm the proposed mechanisms. For instance, in C-H alkylation of benzylamines, deuterium (B1214612) labeling experiments have been used to elucidate the reaction mechanism. rsc.org
Kinetic Studies: Kinetic studies measure the rate at which a reaction proceeds and provide information about the reaction mechanism and the factors that influence the reaction rate. For the N-alkylation of amines, the reaction rate is dependent on the concentration of both the amine and the alkylating agent, as well as the temperature and the solvent. Kinetic data for the alkylation of tertiary amines with benzyl chloride have been determined using techniques like in-line 1H NMR spectroscopy. magritek.com Such studies on this compound would allow for the determination of rate constants, activation energies, and other kinetic parameters.
| Reaction | Rate Law | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| N-Alkylation with CH₃I | Rate = k[Amine][CH₃I] | 1.5 x 10⁻³ | 55 |
| N-Acylation with CH₃COCl | Rate = k[Amine][CH₃COCl] | 2.8 x 10⁻¹ | 40 |
Note: The data in this table are hypothetical and for illustrative purposes, based on general trends for similar reactions.
Design and Synthesis of Derivatives and Analogues of N 4 Hexyloxy Benzyl 1 Ethanamine
Systematic Variation of the Alkyl Chain Length and Branching
The hexyl ether in N-[4-(Hexyloxy)benzyl]-1-ethanamine is a key feature influencing its lipophilicity and interaction with biological targets. Systematic variation of this alkyl chain's length and branching is a fundamental strategy in medicinal chemistry to probe the size and nature of binding pockets and to modulate pharmacokinetic properties.
Research on related 4-alkoxybenzyl compounds demonstrates the significance of the alkoxy chain length. For instance, in a series of 4-(hexyloxy)benzoate derivatives designed as muscarinic acetylcholine (B1216132) receptor antagonists, the 4-hexyloxy substituent was found to be critical for prolonged activity. biorxiv.org Shortening the alkoxy chain in these analogues led to a marked decrease in binding affinity and a complete loss of long-term antagonism. biorxiv.org This suggests that the six-carbon chain provides an optimal balance of lipophilicity and conformational flexibility for effective receptor interaction.
In other studies involving N,1,4-tri(4-alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines (TAoS-DAZA), derivatives with shorter alkoxy chains, specifically methoxy (B1213986) and ethoxy groups, have been synthesized and studied. nih.gov The synthesis of these analogues typically involves the reaction of the corresponding 4-alkoxy-2-hydroxybenzaldehyde with the amine scaffold, followed by reductive amination. nih.gov This modular synthesis allows for the straightforward generation of a library of compounds with varying alkyl chain lengths, enabling a systematic exploration of structure-activity relationships. While branching of the alkyl chain is a less commonly reported modification for this specific scaffold, it represents a viable strategy to fine-tune steric interactions and metabolic stability.
Table 1: Effect of Alkoxy Chain Length on Receptor Binding
| Compound Class | Alkoxy Chain | Observation | Source |
| 4-(alkoxy)benzoate Derivatives | Hexyloxy | Critical for binding and prolonged activity | biorxiv.org |
| 4-(alkoxy)benzoate Derivatives | Shorter than Hexyloxy | Markedly decreased affinity; abolished long-term antagonism | biorxiv.org |
Substituent Effects on the Aromatic Benzyl (B1604629) Moiety
Modification of the aromatic benzyl ring allows for the fine-tuning of electronic properties, hydrogen bonding capabilities, and steric bulk, which can profoundly impact a molecule's reactivity and biological function. The introduction of various substituents onto the benzene (B151609) ring of this compound analogues can alter their interactions with target proteins.
Studies on related N-(4-(benzyloxy)benzyl) structures have provided valuable insights. For example, in a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines evaluated for antimycobacterial activity, the introduction of halogen substituents at the 4-position of the benzyl ring had a significant effect. nih.gov The presence of chlorine or fluorine resulted in more potent compounds compared to the unsubstituted analogue. nih.gov Interestingly, the electronic characteristics of the substituents (whether electron-donating or electron-withdrawing) did not show a clear correlation with the yields of the synthetic amine intermediates, suggesting that reaction efficiency may be more influenced by procedural factors than by electronic effects. nih.gov
General principles of aromatic substitution indicate that electron-donating groups (like alkyl or alkoxy groups) and electron-withdrawing groups (like nitro or cyano groups) can influence the reactivity of the benzene ring toward electrophilic substitution. libretexts.org Activating groups generally direct new substituents to the ortho and para positions, while deactivating groups direct them to the meta position. libretexts.org Halogens are a notable exception, being deactivating yet directing to the ortho and para positions due to a combination of inductive and resonance effects. libretexts.org These principles are foundational for the rational design of substituted benzyl derivatives.
In the context of hydrogenolysis, a common reaction involving benzyl groups, substituents on the aromatic ring can have a suppressive effect. The presence of methyl and methoxy groups on the benzene ring has been shown to depress the rate of hydrogenolysis, an effect attributed to the electronic properties of the substituents. researchgate.net
Table 2: Influence of Benzyl Ring Substituents on Antimycobacterial Activity of N-(4-(benzyloxy)benzyl)-4-aminoquinoline Analogues
| Substituent on Benzene Ring | Position | Resulting Activity (MIC) | Source |
| Unsubstituted | - | 5.8 µM | nih.gov |
| 4-Chloro | 4 | 2.7 µM | nih.gov |
| 4-Fluoro | 4 | 2.8 µM | nih.gov |
| 3,4-Difluoro | 3, 4 | 5.3 µM | nih.gov |
N-Substituted Ethanamine Derivatives
Substitution at the nitrogen atom of the ethanamine moiety offers another avenue for structural diversification. Introducing different groups at this position can alter the basicity, steric profile, and potential for additional interactions of the molecule. Synthetic strategies to achieve N-substitution often involve reductive amination or N-alkylation of the secondary amine.
While direct N-substitution studies on this compound are not extensively documented in the provided context, research on analogous structures illustrates the potential of this approach. For example, the synthesis of N-substituted isosteviol-based 1,3-aminoalcohols involved reductive amination to introduce groups like N-benzyl and (1H-imidazol-1-yl)-propyl, which were found to be important for antiproliferative activity. mdpi.com
Incorporation into Polymeric and Oligomeric Structures
The structural features of this compound, particularly the reactive amine and the potential for functionalization on the aromatic ring, make it a candidate for incorporation into larger polymeric or oligomeric structures. Such macromolecules could exhibit novel material properties or serve as scaffolds for multivalent biological presentation.
The field of polymer chemistry has seen the development of alkoxyamines as key components in mediating "living" or controlled radical polymerizations (LRP). cmu.edu Nitroxide-mediated radical polymerization (NMP) utilizes alkoxyamines as initiators that can reversibly cleave at the C-O bond to generate a propagating radical and a persistent nitroxyl (B88944) radical. chimia.ch This process allows for the synthesis of polymers with well-defined molecular weights and low polydispersities. cmu.edu
A derivative of this compound could potentially be designed to function as an NMP initiator. For instance, by modifying the ethanamine portion to create a suitable nitroxide-containing alkoxyamine, it could be used to initiate the polymerization of various vinyl monomers like styrene (B11656) or acrylates. cmu.edu Furthermore, polymeric alkoxyamines have been synthesized where the N-O bond is incorporated directly into the polymer backbone. chimia.ch By creating a di-functionalized derivative of this compound, it could be used as a monomer in step-growth polymerization to create novel polyamides or other polymers, embedding its structural and functional properties within a larger macromolecular architecture.
Structure-Reactivity and Structure-Function Relationships in Derivatives
The systematic derivatization of the this compound scaffold allows for the elucidation of key structure-reactivity and structure-function relationships (SAR). By correlating specific structural changes with observed outcomes, a predictive model for designing molecules with desired properties can be developed.
Function (Biological Activity):
Alkyl Chain: As seen in related muscarinic antagonists, the hexyloxy chain appears optimal for binding and duration of action, with shorter chains proving detrimental. This highlights the importance of lipophilicity and the specific length of the chain for fitting into a hydrophobic binding pocket. biorxiv.org
Aromatic Substituents: SAR studies on various benzyl-containing molecules consistently show that substituents on the phenyl ring are crucial for biological potency. In one series of antimycobacterial agents, 4-halo substituents on the benzyl ring significantly enhanced activity compared to the unsubstituted parent compound. nih.gov In another example involving TRPV1 antagonists, phenyl C-region derivatives generally exhibited better antagonism than pyridine (B92270) surrogates. nih.gov
N-Substitution: In a series of isosteviol (B191626) derivatives, an N-benzyl group on the amino alcohol function was found to be essential for reliable antiproliferative activity, demonstrating the functional importance of this position. mdpi.com
Reactivity:
Aromatic Substituents: The electronic nature of substituents on the benzyl ring influences chemical reactivity. Electron-donating groups can increase the ring's susceptibility to electrophilic attack, while electron-withdrawing groups decrease it. libretexts.org These same substituents also affect the reactivity of the benzylic position itself, for instance, by suppressing hydrogenolysis reactions. researchgate.net The substitution of oxygen for sulfur at a position adjacent to the benzylidene group in mannopyranosyl donors significantly alters glycosylation selectivity, demonstrating a profound structure-reactivity relationship governed by steric and electronic effects. nih.gov
Intermolecular Interactions and Supramolecular Chemistry of N 4 Hexyloxy Benzyl 1 Ethanamine
Hydrogen Bonding Characterization in Self-Assembled Systems
No studies have been published that characterize the specific hydrogen bonding patterns of N-[4-(Hexyloxy)benzyl]-1-ethanamine in self-assembled systems. The secondary amine (N-H) group is a potential hydrogen bond donor, and the nitrogen atom is a potential acceptor. In a condensed phase or within an aggregate, it is conceivable that intermolecular N-H···N hydrogen bonds could form, leading to chains or cyclic motifs. However, without experimental data from techniques such as X-ray crystallography or specific NMR spectroscopy, any description of such interactions remains hypothetical.
Self-Assembly Processes and Ordered Molecular Aggregation
No literature was found describing the self-assembly or aggregation behavior of this compound. The amphiphilic nature of the molecule, with its distinct hydrophobic tail and polar head, makes it a candidate for self-assembly in appropriate solvents.
Formation of Micellar Structures in Solution
There are no published studies confirming or characterizing the formation of micelles by this compound in solution. While its amphiphilic structure is conducive to micelle formation above a certain critical micelle concentration (CMC) in polar solvents, no experimental determination of a CMC or characterization of aggregate size and shape for this specific molecule has been reported.
Supramolecular Architectures and Networks
No crystal structure data or other experimental evidence is available that would describe the formation of specific supramolecular architectures or networks by this compound. Molecules with similar structural motifs, such as long alkoxy chains on a benzyl (B1604629) group, are known to form liquid crystalline phases, but this property has not been investigated for the target compound.
Host-Guest Chemistry with Macrocyclic Receptors
There is a lack of research on the host-guest chemistry of this compound with any macrocyclic receptors (e.g., cyclodextrins, calixarenes, cucurbiturils). Such studies would typically involve techniques like NMR titration, UV-vis spectroscopy, or isothermal titration calorimetry to determine binding affinities and modes of interaction. No such data is available for this compound.
Applications of N 4 Hexyloxy Benzyl 1 Ethanamine in Advanced Materials Research
Liquid Crystalline Materials Development
The molecular structure of N-[4-(Hexyloxy)benzyl]-1-ethanamine, featuring a rigid benzyl (B1604629) group, a flexible hexyloxy chain, and a polar ethanamine group, suggests its potential as a building block for liquid crystalline materials. While direct experimental data on this specific compound is limited, its properties can be inferred from structurally similar compounds, such as N-benzylideneaniline derivatives.
Thermotropic and Lyotropic Mesophase Behavior
Thermotropic Behavior: It is hypothesized that this compound may exhibit thermotropic liquid crystalline behavior, where phase transitions are induced by changes in temperature. The linear, elongated shape of the molecule, a common feature of calamitic (rod-like) liquid crystals, supports this possibility. The presence of the hexyloxy chain is expected to play a crucial role in the formation of mesophases. For instance, in related N-benzylideneaniline derivatives, the length of the alkoxy chain significantly influences the type and stability of the observed liquid crystal phases, which can include nematic and smectic phases. tandfonline.comresearchgate.net The flexibility of the hexyloxy group can lower melting points and broaden the temperature range of the liquid crystalline phase.
Lyotropic Behavior: Given its amphiphilic nature, with a hydrophobic hexyloxybenzyl tail and a hydrophilic ethanamine head, this compound is also a candidate for exhibiting lyotropic liquid crystalline behavior. In the presence of a solvent, typically water, these molecules could self-assemble into ordered structures like lamellar, hexagonal, or cubic phases. The formation and type of these lyotropic mesophases would be dependent on both the concentration of the compound and the temperature.
Relationship between Molecular Design and Liquid Crystalline Properties
The liquid crystalline properties of a molecule are intrinsically linked to its design. For this compound, several key features are expected to dictate its mesomorphic behavior:
Aspect Ratio: The elongated shape of the molecule, contributed by the benzyl and hexyloxy groups, is a primary driver for the formation of anisotropic liquid crystalline phases.
Polarity: The polar ethanamine group at one end of the molecule can lead to specific intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding. These interactions can influence the packing of the molecules and the type of mesophase formed. In some systems, strong polar groups have been shown to stabilize smectic phases. tandfonline.com
Flexibility: The hexyloxy chain introduces flexibility, which can disrupt crystal packing and promote the formation of liquid crystalline phases at lower temperatures. The length of such alkyl chains is a well-established factor in tuning the transition temperatures and the type of mesophase observed in other liquid crystalline systems.
Surfactant Applications and Interfacial Chemistry
The amphiphilic character of this compound makes it a potential surfactant. The hydrophobic hexyloxybenzyl moiety would tend to avoid water, while the polar and potentially charged (upon protonation) ethanamine group would have a strong affinity for it. This dual nature allows the molecule to accumulate at interfaces, such as the air-water or oil-water interface, and reduce surface tension.
The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration above which surfactant molecules aggregate to form micelles. For analogous amphiphilic molecules, the CMC is influenced by the length of the hydrophobic tail and the nature of the hydrophilic head group. For instance, studies on alkyl benzyl dimethyl ammonium (B1175870) chloride have shown that the CMC decreases as the concentration of salts in the aqueous solution increases. ekb.eg Similarly, for N-alkyl betaine (B1666868) ethyl ester chlorides, the CMC decreases as the length of the alkyl chain increases. nih.gov Based on these trends, it can be postulated that this compound would exhibit a specific CMC that could be tuned by altering the pH or ionic strength of the solution.
The expected surfactant properties of this compound are summarized in the table below, based on the behavior of similar compounds.
| Property | Expected Behavior of this compound | Rationale based on Analogous Compounds |
| Amphiphilicity | High | Presence of distinct hydrophobic (hexyloxybenzyl) and hydrophilic (ethanamine) regions. |
| Surface Activity | Significant | Ability to lower the surface tension of water due to adsorption at the air-water interface. |
| Micelle Formation | Likely to form micelles above a certain CMC | A common characteristic of surfactants with a similar hydrophobic-hydrophilic balance. ekb.egnih.govnih.gov |
| pH-Responsiveness | Potential for pH-tunable properties | The ethanamine group can be protonated at low pH, altering the head group's charge and influencing micellization and interfacial behavior. |
Organic Functional Materials (Theoretical and Exploratory)
The unique electronic and structural features of this compound open up possibilities for its use in various organic functional materials, although these applications are largely theoretical at this stage.
One potential area of exploration is in the field of organic electronics. The benzylamine (B48309) core is an electron-donating group, and when combined with suitable electron-accepting moieties, it could form the basis of charge-transfer complexes. Such materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as hole transport materials in perovskite solar cells. The hexyloxy chain could enhance solubility in organic solvents, which is crucial for solution-based processing of these devices. Studies on triphenylamine-based hole transport materials have shown that manipulating the length of alkyl chains can fine-tune the material's properties for better device performance. rsc.org
Furthermore, the ability of the ethanamine group to be protonated could be exploited to create materials with switchable electronic properties. The protonation state could influence the molecule's energy levels and its interactions with other components in a device, offering a pathway to developing sensors or memory elements. The development of liquid crystal-based sensors for various analytes has demonstrated the potential of responsive organic molecules in this area. nih.gov
Soft Matter Systems and Self-Organizing Assemblies
The propensity of this compound to self-assemble is a key feature that underpins its potential in soft matter systems. Self-assembly is the spontaneous organization of molecules into well-defined structures, driven by non-covalent interactions such as hydrophobic effects, hydrogen bonding, and van der Waals forces.
In aqueous environments, it is expected that this compound would self-assemble into various nanostructures, including micelles, vesicles, or more complex liquid crystalline phases. The morphology of these assemblies would likely be tunable by changing parameters such as concentration, temperature, pH, and ionic strength. The self-assembly of amphiphilic molecules, including peptides and homopolymers, into diverse nanostructures is a well-established principle for creating functional materials for biomedical applications, such as drug delivery. nih.govrsc.orgrsc.org
The combination of a rigid aromatic core and a flexible alkyl chain in this compound is a common design motif in molecules that form organogels. These are soft materials where a small amount of a gelator molecule can immobilize a large volume of an organic solvent through the formation of a three-dimensional network of self-assembled fibers. The study of such soft matter systems is a vibrant area of research with applications ranging from controlled release to tissue engineering.
Chiral Properties and Stereochemistry of N 4 Hexyloxy Benzyl 1 Ethanamine and Its Enantiomers
Enantioseparation and Purification Techniques
The separation of enantiomers, a process known as enantioseparation, is a critical step in obtaining pure chiral compounds. nih.gov High-performance liquid chromatography (HPLC) is a widely employed technique for this purpose, utilizing chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. nih.govresearchgate.net
For amine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. mdpi.comnih.gov The choice of the mobile phase, often a mixture of solvents like n-hexane and an alcohol (e.g., 2-propanol or ethanol), plays a crucial role in achieving successful separation. nih.gov The retention times and resolution of the enantiomers are influenced by the specific CSP, the composition of the mobile phase, and the temperature. nih.gov
Table 1: General Parameters for HPLC Enantioseparation of Chiral Amines
| Parameter | Description | Typical Values/Conditions |
| Chiral Stationary Phase (CSP) | The chiral column material that interacts with the enantiomers. | Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) |
| Mobile Phase | The solvent system that carries the compound through the column. | Normal Phase: n-Hexane/Alcohol (e.g., 2-Propanol, Ethanol) mixtures |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.5 mL/min |
| Detection | The method used to detect the separated enantiomers as they elute. | UV Spectroscopy (e.g., at 254 nm) |
| Temperature | The operating temperature of the column. | Ambient or controlled (e.g., 20-40 °C) |
This table presents generalized conditions for chiral HPLC and is not specific to N-[4-(Hexyloxy)benzyl]-1-ethanamine.
Chiral Recognition Phenomena in Chemical Systems
Chiral recognition is the ability of a chiral molecule or system to interact differently with the two enantiomers of another chiral compound. nih.gov This phenomenon is the basis for enantioseparation and is also crucial in biological systems where enzymes and receptors often exhibit high stereoselectivity. nih.gov
The interaction between a chiral selector (such as a CSP) and the individual enantiomers involves the formation of transient diastereomeric complexes. nih.gov These complexes have different energies and stabilities, leading to the differential retention of the enantiomers on the chromatographic column. nih.gov The recognition mechanism can involve various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Impact of Chirality on Material Properties
The chirality of a molecule can have a significant impact on the properties of the bulk material, particularly in the formation of ordered phases like liquid crystals. researchgate.net Chiral molecules can induce the formation of helical superstructures, leading to unique optical and electrical properties. mdpi.com
For instance, the introduction of a chiral center into a molecule that forms a smectic liquid crystal phase can result in a chiral smectic C (SmC*) phase, which exhibits ferroelectric properties. mdpi.com The handedness of the helical twist in a cholesteric (chiral nematic) liquid crystal phase is determined by the absolute configuration of the chiral dopant. researchgate.net
While specific studies on the material properties of this compound are not documented, its molecular structure, featuring a flexible hexyloxy tail and a chiral center, suggests potential for forming liquid crystalline phases. The chirality would be expected to influence the phase behavior and the resulting material properties. nih.govrsc.org The specific enantiomer used would likely dictate the direction of any helical twisting in a chiral liquid crystal phase.
Table 2: Potential Influence of Chirality on Material Properties
| Property | Influence of Chirality |
| Liquid Crystal Phases | Can induce the formation of chiral nematic (cholesteric) or chiral smectic phases. |
| Optical Activity | Enantiomers will rotate plane-polarized light in opposite directions. |
| Ferroelectricity | In certain chiral smectic phases, spontaneous electrical polarization can occur. |
| Helical Twisting Power | The ability of a chiral dopant to induce a helical structure in a liquid crystal host. |
This table outlines general principles and does not represent measured data for this compound.
Crystallization Studies of Chiral Forms
The crystallization behavior of chiral molecules can be complex. A racemic mixture (containing equal amounts of both enantiomers) can crystallize as a racemic compound (a single crystal containing both enantiomers in a regular arrangement), a conglomerate (a physical mixture of crystals of the pure enantiomers), or a solid solution. researchgate.net
The determination of the absolute configuration of a chiral molecule is often achieved through single-crystal X-ray diffraction analysis. nih.gov This technique provides a detailed three-dimensional map of the atomic positions in the crystal lattice.
Crystallization can also be used as a method for enantiomeric purification. In a process called preferential crystallization, a supersaturated solution of a racemate is seeded with a crystal of one enantiomer, inducing the crystallization of that enantiomer.
For this compound, crystallization studies would be necessary to determine its solid-state structure and how the enantiomers pack in the crystalline form. Such studies would provide valuable insights into the intermolecular interactions that govern its solid-state properties.
Future Research Directions and Emerging Opportunities for N 4 Hexyloxy Benzyl 1 Ethanamine
Exploration of Novel Synthetic Methodologies and Catalysis
The efficient and selective synthesis of N-[4-(Hexyloxy)benzyl]-1-ethanamine and its derivatives is paramount for enabling extensive research into their properties and applications. While classical methods such as reductive amination of 4-(hexyloxy)benzaldehyde (B1346792) with ethanamine can be employed, future research should focus on developing more sustainable and efficient catalytic systems.
Furthermore, the development of novel catalytic systems for the reductive amination step is a critical area of investigation. Research into heterogeneous catalysts, such as supported metal nanoparticles (e.g., Pd, Pt, or Ru on carbon), could offer advantages in terms of catalyst recovery and reusability, making the synthesis more cost-effective and environmentally friendly.
Another area ripe for exploration is the use of flow chemistry . Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for exothermic reactions like hydrogenation.
Finally, the synthesis of chiral derivatives of this compound, by employing chiral reducing agents or catalysts, would open up avenues for applications in stereoselective catalysis and as chiral building blocks in medicinal chemistry.
Advanced Characterization Techniques and Multi-Modal Analysis
A thorough understanding of the structure-property relationships of this compound and its derivatives necessitates the application of a suite of advanced characterization techniques.
Spectroscopic and Spectrometric Analysis:
| Technique | Information Gained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, including the connectivity of atoms and the conformational dynamics of the molecule. 2D-NMR techniques (COSY, HSQC, HMBC) would be crucial for unambiguous assignment of all proton and carbon signals. |
| Mass Spectrometry (MS) | Precise molecular weight determination and fragmentation analysis to confirm the molecular formula and structure. High-resolution mass spectrometry (HRMS) would be essential for accurate mass measurements. |
| Infrared (IR) and Raman Spectroscopy | Identification of key functional groups (N-H, C-O, aromatic C-H) and for studying intermolecular interactions such as hydrogen bonding. |
| UV-Vis and Fluorescence Spectroscopy | Investigation of the electronic properties and potential for applications in optical materials or as fluorescent probes. |
Multi-Modal Analysis for Functional Materials:
For potential applications in functional materials, a multi-modal analysis approach would be indispensable. For example, if this compound derivatives are investigated as liquid crystals, a combination of Differential Scanning Calorimetry (DSC) to determine phase transition temperatures, Polarized Optical Microscopy (POM) to identify liquid crystalline phases, and X-ray Diffraction (XRD) to probe the molecular packing would be required. nih.gov
Similarly, for applications in coordination chemistry, techniques such as Isothermal Titration Calorimetry (ITC) could be used to study the thermodynamics of metal binding, while single-crystal X-ray crystallography would provide definitive information on the coordination geometry.
Predictive Modeling and Data Science Integration in Compound Design
The integration of predictive modeling and data science offers a powerful paradigm for accelerating the design and optimization of this compound derivatives with desired properties.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling:
By generating a virtual library of this compound derivatives with systematic variations in their structure (e.g., altering the length of the alkoxy chain, substituting the aromatic ring, or modifying the ethanamine moiety), QSPR and QSAR models can be developed. These models can correlate structural features with physicochemical properties like lipophilicity (logP/logD), solubility, and melting point, or with biological activities. researchgate.netnih.govmicrosoft.comnih.govresearchgate.net
Predicting Lipophilicity: The hexyloxy tail of this compound suggests significant lipophilicity. Machine learning models, such as graph-based neural networks (GNNs) and Gaussian Process models, have shown excellent performance in predicting lipophilicity (logP and logD) for diverse sets of molecules. nih.govmicrosoft.comnih.govresearchgate.net Applying these models to a library of virtual derivatives would allow for the in-silico screening of compounds with optimal lipophilicity for specific applications, such as drug delivery or membrane transport.
Example of a Predictive Model for Lipophilicity:
| Model Type | Key Features | Potential Application for this compound Derivatives |
| Graph Neural Network (GNN) | Learns directly from the molecular graph, capturing intricate structural information. nih.govnih.gov | To predict logP and logD values for a large virtual library of derivatives, enabling the selection of candidates with desired lipophilicity profiles. |
| Gaussian Process Model | Provides not only a prediction but also a measure of uncertainty (error bars) for that prediction. microsoft.comresearchgate.net | To identify regions of the chemical space where the model is most reliable and to guide the selection of compounds for synthesis and experimental validation. |
Design Principles for Next-Generation Functional Materials
The unique combination of a flexible alkyl chain, a rigid aromatic core, and a reactive amine group in this compound provides a versatile platform for the design of next-generation functional materials.
Liquid Crystals: The elongated, somewhat rigid structure of this compound is reminiscent of molecules that exhibit liquid crystalline properties. By systematically modifying the structure, for example, by introducing other aromatic rings or extending the alkyl chain, it may be possible to design novel calamitic (rod-shaped) liquid crystals. nih.gov These materials could find applications in displays, sensors, and optical switching devices.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The secondary amine group can be further functionalized to introduce chelating moieties, transforming the molecule into a ligand for the construction of MOFs and coordination polymers. For instance, reaction with 2-hydroxybenzaldehydes could yield tridentate or hexadentate ligands capable of coordinating with various metal ions. nih.gov The resulting coordination complexes could exhibit interesting magnetic, catalytic, or gas sorption properties.
Self-Assembled Monolayers (SAMs): The amine headgroup provides a handle for anchoring the molecule to various surfaces, such as gold or silicon oxide. This could enable the formation of self-assembled monolayers, which are of interest for modifying surface properties, creating biocompatible coatings, or developing new sensor platforms. The hexyloxy tail would play a crucial role in the packing and organization of the monolayer.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(Hexyloxy)benzyl]-1-ethanamine, and how can purity be validated?
- Methodology :
- Synthesis : Use alkylation of 4-(hexyloxy)benzyl chloride with ethanamine under basic conditions (e.g., NaOH in ethanol). Alternatively, reductive amination of 4-(hexyloxy)benzaldehyde with ethanamine using NaBH₃CN as a reducing agent .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC with a C18 column and UV detection at 254 nm .
- Validation : Characterize using - and -NMR (CDCl₃ or DMSO-d₆) to confirm the benzyl ether and amine protons. IR spectroscopy can verify C-O (1250 cm) and N-H (3300 cm) stretches .
Q. How can researchers distinguish between structural isomers during synthesis?
- Methodology :
- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with a polar mobile phase (e.g., ethanol/heptane) to resolve enantiomers .
- Spectroscopic Differentiation : Compare -NMR coupling constants (e.g., vicinal protons in the hexyloxy chain) and NOESY experiments to confirm spatial arrangements .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data for this compound under varying pH conditions?
- Methodology :
- Controlled Kinetic Studies : Conduct pH-dependent stability assays (pH 3–10) using UV-Vis spectroscopy (λ = 250–300 nm) to monitor degradation. Compare pseudo-first-order rate constants to identify optimal stability ranges .
- Mechanistic Probes : Introduce isotopic labeling (e.g., -ethanamine) to track amine protonation/deprotonation pathways via -NMR .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina with the compound’s DFT-optimized structure (B3LYP/6-31G* basis set) against protein targets (e.g., GPCRs). Validate with molecular dynamics (MD) simulations in explicit solvent .
- SAR Analysis : Correlate substituent effects (e.g., hexyloxy chain length) with binding affinity using QSAR models trained on experimental IC₅₀ data .
Q. What advanced techniques characterize the compound’s stability under oxidative stress?
- Methodology :
- Forced Degradation : Expose the compound to H₂O₂ (3% v/v) at 40°C for 24 hours. Monitor by LC-MS to identify oxidation products (e.g., N-oxide derivatives) .
- EPR Spectroscopy : Detect radical intermediates using spin-trapping agents (e.g., DMPO) to elucidate degradation mechanisms .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s solubility and partition coefficients?
- Methodology :
- Shake-Flask Method : Dissolve the compound in octanol/water (1:1), equilibrate at 25°C, and quantify phases via UV-Vis. Calculate logP using the Beer-Lambert law .
- Thermodynamic Solubility : Use a saturated solution in PBS (pH 7.4) with agitation (72 hours). Filter and analyze supernatant via gravimetry .
Q. What protocols mitigate side reactions during functionalization of the hexyloxy chain?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
